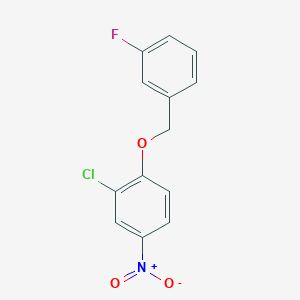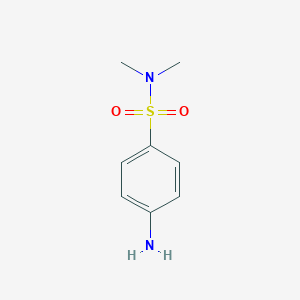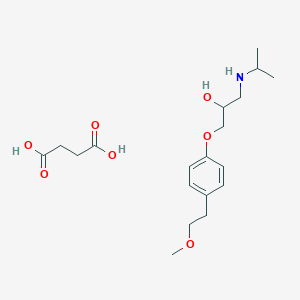
Metroprolol succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metroprolol succinate is a beta-blocker drug that is commonly used to treat hypertension, angina, and heart failure. It works by blocking the effects of adrenaline on the heart, reducing the heart rate and blood pressure.
Aplicaciones Científicas De Investigación
Cardiovascular Applications
Metoprolol succinate is primarily used in cardiovascular therapies. It's a selective β(1)-adrenergic antagonist, effectively used for hypertension and coronary heart disease. Its efficacy in reducing cardiovascular events and mortality in patients with these conditions has been established in multiple studies. A controlled release/extended-release formulation of metoprolol succinate ensures constant plasma concentrations and β(1)-blockade with the convenience of once-daily administration, improving patient compliance (Papadopoulos & Papademetriou, 2009). Another study highlighted its role in reducing cardiovascular events and mortality in heart failure patients (Kobalava & Km, 2003).
Metabolomic Profiling
Research has delved into the metabolomic profiles associated with metoprolol's effectiveness in hypertension treatment. A study investigating urinary metabolites in hypertensive patients taking metoprolol found significant alterations in gut microbiota-derived urinary metabolites, suggesting a link between the drug's effectiveness and microbiome-derived metabolites (Brocker et al., 2020).
Drug Delivery and Formulation
Several studies have focused on the formulation and delivery of metoprolol succinate. Research into sustained-release matrix tablets has shown effective methods for prolonging drug release, enhancing patient adherence to medication regimens. Studies have utilized various polymers and techniques for controlling drug release (Singhvi et al., 2012), (Bhalekar et al., 2017). Innovative approaches like pulsatile multiparticulate drug delivery systems have also been developed, catering to specific timing needs in cardiovascular disease management (Jagdale et al., 2011).
Pharmacokinetics and Pharmacodynamics
Studies have evaluated the pharmacokinetics and pharmacodynamics of metoprolol succinate in combination therapies, particularly its interactions with other medications like telmisartan in the management of hypertension. These studies indicate the absence of significant pharmacokinetic interactions and improved blood pressure control with combination therapy, while also assessing safety profiles (Nandi et al., 2013).
Propiedades
Número CAS |
207983-04-8 |
|---|---|
Nombre del producto |
Metroprolol succinate |
Fórmula molecular |
C19H31NO7 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO3.C4H6O4/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |
Clave InChI |
ZBOQQGAVXCUYJM-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O |
Sinónimos |
1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol, butanedioic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



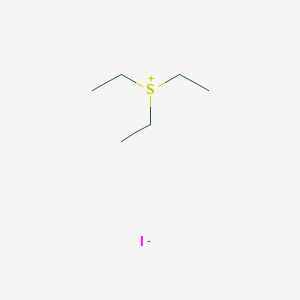
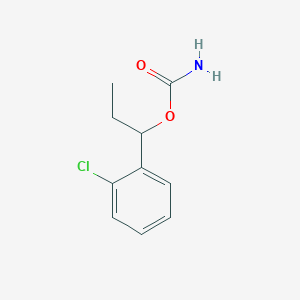
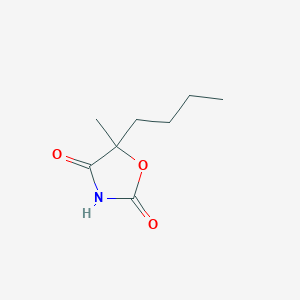
![6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione](/img/structure/B159121.png)
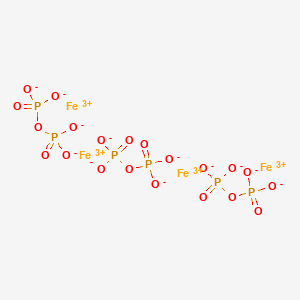
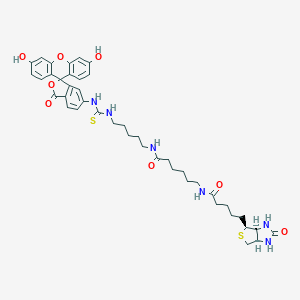
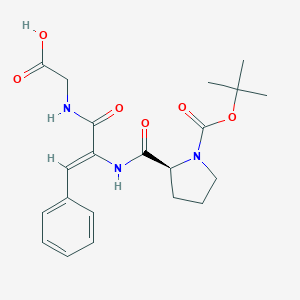
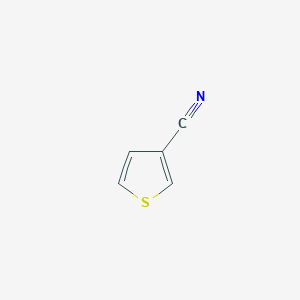
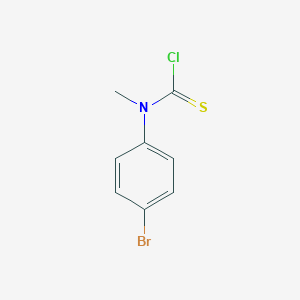
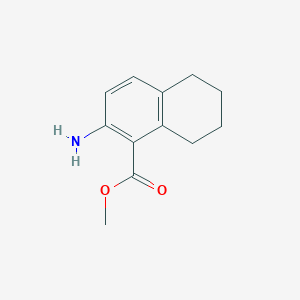
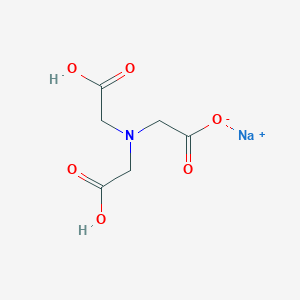
![2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol](/img/structure/B159135.png)
